Cas no 1189866-83-8 (4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile)

4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile structure
1189866-83-8 structure
商品名:4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
CAS番号:1189866-83-8
MF:C28H29FN4O
メガワット:456.554469823837
CID:5388584

4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 6-Fluoro-4-[4-[[4-(phenylmethyl)-1-piperidinyl]carbonyl]-1-piperidinyl]-3-quinolinecarbonitrile
    • 4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
    • インチ: 1S/C28H29FN4O/c29-24-6-7-26-25(17-24)27(23(18-30)19-31-26)32-14-10-22(11-15-32)28(34)33-12-8-21(9-13-33)16-20-4-2-1-3-5-20/h1-7,17,19,21-22H,8-16H2
    • InChIKey: IQBPUZOPLFNKOM-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(F)=CC=2)C(N2CCC(C(N3CCC(CC4=CC=CC=C4)CC3)=O)CC2)=C(C#N)C=1

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 679.7±55.0 °C(Predicted)
  • 酸性度係数(pKa): 6.42±0.50(Predicted)

4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-4370-1mg
4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
1189866-83-8
1mg
$54.0 2023-09-10
Life Chemicals
F3398-4370-5μmol
4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
1189866-83-8
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-4370-5mg
4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
1189866-83-8
5mg
$69.0 2023-09-10
Life Chemicals
F3398-4370-2mg
4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
1189866-83-8
2mg
$59.0 2023-09-10
Life Chemicals
F3398-4370-3mg
4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
1189866-83-8
3mg
$63.0 2023-09-10
Life Chemicals
F3398-4370-2μmol
4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
1189866-83-8
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-4370-4mg
4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
1189866-83-8
4mg
$66.0 2023-09-10

4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile 関連文献

4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrileに関する追加情報

Introduction to 4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile (CAS No. 1189866-83-8)

4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by its CAS number 1189866-83-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The presence of multiple functional groups, including a fluoroquinoline core and a piperidine moiety, contributes to its complex chemical behavior and biological interactions.

The compound’s structure is characterized by a central fluoroquinoline ring system, which is a well-known scaffold in medicinal chemistry due to its broad spectrum of biological activities. The fluoroquinoline moiety is particularly valued for its ability to interact with various biological targets, including enzymes and receptors, which makes it an attractive component for drug design. Additionally, the presence of a nitrile group at the 3-position of the quinoline ring enhances its reactivity and potential for further derivatization, opening up avenues for the development of novel derivatives with enhanced pharmacological properties.

The other key feature of this compound is the presence of a piperidine group that is further modified with a benzylcarbonyl moiety. This structural element not only contributes to the overall complexity of the molecule but also plays a crucial role in determining its pharmacokinetic and pharmacodynamic characteristics. The piperidine scaffold is widely recognized for its ability to enhance drug solubility and bioavailability, which are critical factors for the clinical success of pharmaceutical agents.

In recent years, there has been growing interest in the development of novel therapeutic agents based on quinoline derivatives, particularly those that exhibit antimicrobial and anticancer properties. The combination of a fluoroquinoline core with a piperidine-based side chain has shown particular promise in this regard. Studies have demonstrated that such compounds can exhibit potent activity against various pathogens and cancer cell lines, making them valuable candidates for further development.

The synthesis of 4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the fluoroquinoline core, which can be synthesized through established methods such as condensation reactions or cyclization processes. Once the quinoline scaffold is in place, functionalization at the 3-position with a nitrile group is achieved through nucleophilic substitution or other suitable chemical transformations.

The introduction of the piperidine moiety is achieved through subsequent reactions that involve the introduction of a protected amine group followed by deprotection under appropriate conditions. The benzylcarbonyl group is then installed via acylation reactions, typically using benzoyl chloride or other acylating agents. Each step in the synthesis must be carefully monitored to ensure that side reactions are minimized and that the desired product is obtained in high purity.

The biological activity of 4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile has been evaluated in various in vitro and in vivo models. Preliminary studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains, including those that are resistant to conventional antibiotics. This finding is particularly noteworthy given the increasing problem of antibiotic resistance worldwide.

In addition to its antimicrobial properties, this compound has also demonstrated potential anticancer activity. Research has shown that it can inhibit the growth of various cancer cell lines by interfering with key cellular processes such as DNA replication and cell division. These findings suggest that further investigation into the anticancer potential of this molecule could lead to the development of novel therapeutic strategies for treating cancer.

The pharmacokinetic properties of 4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile have also been studied to assess its suitability for clinical use. Initial pharmacokinetic studies indicate that this compound exhibits good oral bioavailability and reasonable tissue distribution, suggesting that it may be suitable for systemic administration. However, additional studies are needed to fully characterize its metabolic pathways and potential for drug-drug interactions.

The development of new pharmaceutical agents often involves iterative optimization processes to improve both potency and selectivity. In the case of 4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile, future research may focus on modifying various structural elements to enhance its biological activity while minimizing potential side effects. For example, changes to the substituents on the piperidine ring or alterations to the fluoroquinoline core could potentially lead to derivatives with improved therapeutic profiles.

The growing body of evidence supporting the potential therapeutic applications of quinoline derivatives underscores their importance as scaffolds for drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like 4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile will remain at the forefront of pharmaceutical innovation. Their unique structural features and promising biological activities make them valuable tools for developing new treatments for infectious diseases and cancer.

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